molecular formula C11H10F3N3O B2987897 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol CAS No. 1505628-37-4

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol

Cat. No.: B2987897
CAS No.: 1505628-37-4
M. Wt: 257.216
InChI Key: YITRDYYNFYIXAS-UHFFFAOYSA-N
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Description

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely utilized in medicinal chemistry. This compound features a trifluoromethylphenyl group, which often enhances the biological activity of molecules, making it an attractive candidate for various scientific applications.

Scientific Research Applications

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol has a plethora of applications across multiple fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound with antifungal, antibacterial, or anticancer properties.

  • Medicine: : Explored as a potential drug candidate due to its ability to interact with biological targets.

  • Industry: : Utilized in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such ascarbonyl reductase and Phenylethanolamine N-methyltransferase , which are involved in various biochemical processes.

Mode of Action

It’s known that similar compounds can convert noradrenaline to adrenaline . This suggests that the compound might interact with its targets by donating or accepting electrons, thereby altering the target’s function.

Biochemical Pathways

It’s known that similar compounds can affect thenoradrenaline-adrenaline conversion pathway . This pathway plays a crucial role in the body’s response to stress and exercise.

Pharmacokinetics

Safety data sheets suggest that the compound may cause skin irritation, respiratory irritation, and serious eye irritation , indicating that it can be absorbed through the skin and respiratory tract.

Result of Action

Similar compounds have been used in the synthesis of neuroprotective compounds and lipid-lowering agents , suggesting that this compound may have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biocatalytic efficiency of similar compounds has been shown to improve in the presence of surfactants and natural deep eutectic solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment.

Safety and Hazards

The safety data sheet for a similar compound, 1-[4-(Trifluoromethyl)phenyl]ethanol, recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the cycloaddition reaction between an alkyne and an azide to form the triazole ring. This reaction, known as the Huisgen cycloaddition, is usually catalyzed by copper(I) or ruthenium-based catalysts. The reaction conditions often include:

  • Solvent: : Typically, polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

  • Temperature: : Reactions are commonly conducted at room temperature or slightly elevated temperatures.

  • Catalyst: : Copper(I) iodide or copper sulfate with sodium ascorbate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes. Key steps include:

  • Scale-up of the Huisgen cycloaddition: : Utilizing continuous flow reactors to enhance yield and efficiency.

  • Purification: : Employing techniques like recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : May be reduced to form alcohols or other reduced derivatives.

  • Substitution: : Participates in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Typically involves oxidizing agents like chromium trioxide or potassium permanganate.

  • Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.

  • Substitution: : Often facilitated by using bases like potassium carbonate or acids like hydrochloric acid, depending on the desired substitution.

Major Products

  • Oxidation Products: : Carbonyl compounds like aldehydes or ketones.

  • Reduction Products: : Various alcohol derivatives.

  • Substitution Products: : Substituted triazole derivatives with modifications at the triazole ring or phenyl group.

Comparison with Similar Compounds

Unique Features

Compared to other triazole derivatives, 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol is distinguished by its trifluoromethyl group, which imparts unique chemical and biological properties.

Similar Compounds

  • 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanol: : Lacks the trifluoromethyl group.

  • 1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: : Contains a fluorophenyl group instead.

  • 1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: : Features a chlorophenyl group.

There you have it, an in-depth look at this compound

Properties

IUPAC Name

1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-7(18)10-6-17(16-15-10)9-4-2-3-8(5-9)11(12,13)14/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRDYYNFYIXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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